Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
CAS No.:
Cat. No.: VC16264854
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O4/c1-6-20(7-2)17-12-9-15(22-4)16(23-5)10-14(12)19-11-13(17)18(21)24-8-3/h9-11H,6-8H2,1-5H3 |
| Standard InChI Key | PXSMMGRKUGGKSL-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Structure
The compound’s quinoline backbone is characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Key functional groups include:
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Methoxy groups (-OCH): Positioned at the 6 and 7 positions of the quinoline ring, these electron-donating groups enhance solubility and influence electronic interactions with biological targets.
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Diethylamino group (-N(CHCH)): Located at the 4 position, this substituent contributes to basicity and facilitates interactions with acidic residues in enzymatic pockets.
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Ethyl ester (-COOCHCH): At the 3 position, this group impacts lipophilicity and metabolic stability.
The spatial arrangement of these groups is critical for its biological activity, as demonstrated by comparative studies of structurally analogous compounds.
Physicochemical Characteristics
Table 1 summarizes the compound’s key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) |
| Storage Conditions | -20°C for long-term stability |
These properties underscore its suitability for in vitro and ex vivo pharmacological studies.
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, the compound is typically synthesized through multi-step reactions involving:
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Quinoline Core Formation: Friedländer annulation or Skraup synthesis to construct the bicyclic framework.
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Functionalization: Sequential introduction of methoxy, diethylamino, and ester groups via nucleophilic substitution or esterification.
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Purification: Chromatographic techniques to achieve >98% purity, as required for research applications.
Challenges in synthesis include regioselective placement of substituents and minimizing side reactions, which are addressed through optimized reaction conditions.
Biological Activities and Mechanisms of Action
Antineoplastic Activity
Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate exhibits potent antineoplastic effects across multiple cancer cell lines. Its mechanism involves:
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Inhibition of Proliferation: Disruption of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, critical for cell cycle progression.
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic Bcl-2.
In HT22 cells, analogs of this compound demonstrate EC values in the low micromolar range, highlighting its efficacy.
Modulation of Signaling Pathways
The diethylamino and methoxy groups facilitate interactions with kinase domains, as evidenced by molecular docking studies. For example:
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EGFR Inhibition: Competitive binding to the adenosine triphosphate (ATP) pocket of epidermal growth factor receptor (EGFR), reducing phosphorylation and downstream signaling.
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Angiogenesis Suppression: Downregulation of vascular endothelial growth factor (VEGF) expression in tumor microenvironments.
Comparative Analysis with Related Quinoline Derivatives
Table 2 contrasts Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate with structurally similar compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate | Antineoplastic, COX-2 inhibition | |
| Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate | MCU complex modulation, anti-ferroptotic |
This comparison highlights the impact of substituent positioning on biological target specificity.
Research Findings on Structural Optimization
Role of Methoxy Groups
The 6,7-dimethoxy configuration enhances:
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Bioavailability: Increased water solubility via hydrogen bonding.
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Target Affinity: π-π stacking interactions with aromatic residues in kinase domains.
Diethylamino Group Dynamics
Replacing diethylamino with dimethylamino reduces steric hindrance but decreases metabolic stability, underscoring the balance required in drug design.
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